2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzimidazole ring, which is fused to a benzene ring, and an acetamide group attached to a benzyloxybenzyl moiety.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide has several applications in scientific research:
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interaction of this compound with its targets would depend on the structure and properties of both the compound and the target.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Action Environment
This compound, like other imidazole derivatives, has the potential to be used in a variety of applications, making it a promising area for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The benzimidazole core is then functionalized with an acetamide group through a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks an acyl chloride or anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
2-(1H-benzo[d]imidazol-2-yl)acetamide: A related compound with a different substitution pattern.
N-(4-(benzyloxy)benzyl)acetamide: Lacks the benzimidazole ring but shares the benzyloxybenzyl moiety.
Uniqueness
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole ring and the benzyloxybenzyl moiety allows for a wide range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(4-phenylmethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(15-26-17-25-21-8-4-5-9-22(21)26)24-14-18-10-12-20(13-11-18)28-16-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRWYHTRXQFCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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